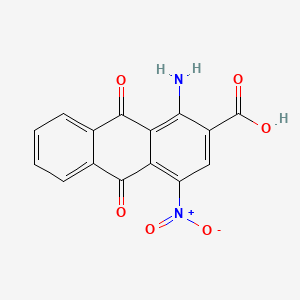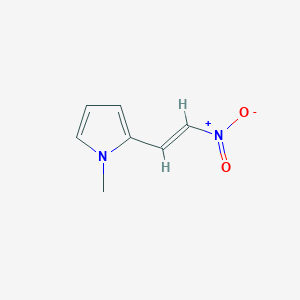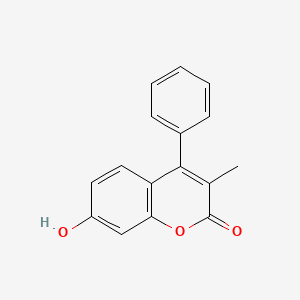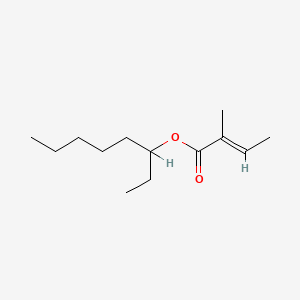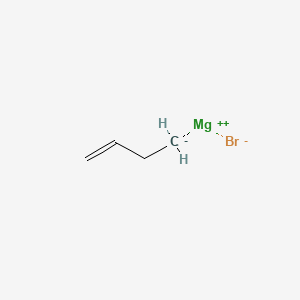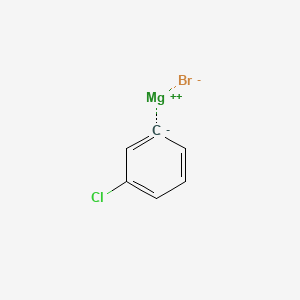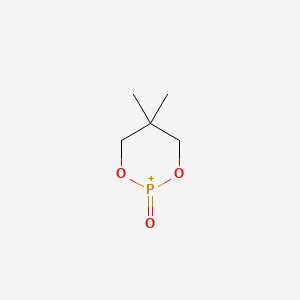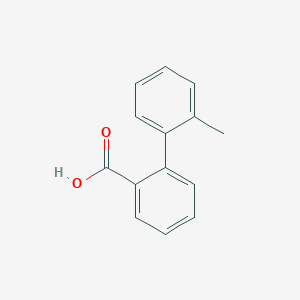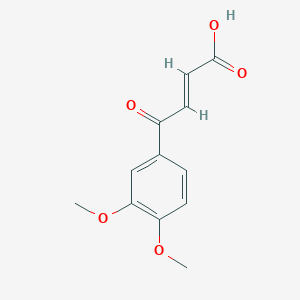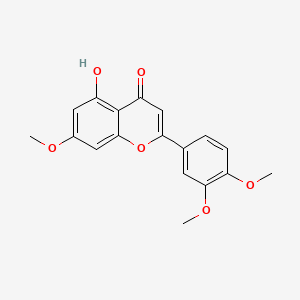
5-Hydroxy-3',4',7-trimethoxyflavone
Overview
Description
5-Hydroxy-3’,4’,7-trimethoxyflavone is a flavonoid compound isolated from the medicinal plant Lippia nodiflora. This compound is known for its anti-inflammatory, antipyretic, antitussive, antidiabetic, anticancer, and antimelanogenesis properties . It has been studied for its potential therapeutic applications, particularly in the field of inflammation-related diseases .
Mechanism of Action
Target of Action
The primary targets of 5-Hydroxy-3’,4’,7-trimethoxyflavone, also known as 7,3’,4’-tri-O-methylluteolin, are the inflammatory mediators such as inducible nitric oxide synthase and cyclooxygenase-2 . These targets play a crucial role in the inflammatory response, particularly in the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines .
Mode of Action
5-Hydroxy-3’,4’,7-trimethoxyflavone interacts with its targets by inhibiting the release of inflammatory mediators . This results in a significant reduction in the mRNA expressions of inducible nitric oxide synthase and cyclooxygenase-2, indicating that the inhibition occurs at the transcriptional level .
Biochemical Pathways
The action of 5-Hydroxy-3’,4’,7-trimethoxyflavone affects the biochemical pathways involved in inflammation. Specifically, it inhibits the production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β . These changes in the biochemical pathways lead to downstream effects that reduce inflammation.
Result of Action
The molecular and cellular effects of the action of 5-Hydroxy-3’,4’,7-trimethoxyflavone include a significant reduction in the production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines . This leads to a decrease in inflammation, demonstrating the compound’s potent anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of 5-Hydroxy-3’,4’,7-trimethoxyflavone can be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
5-Hydroxy-3’,4’,7-trimethoxyflavone interacts with various enzymes and proteins in biochemical reactions. It significantly inhibits nitric oxide production and demonstrates a slight reduction in prostaglandin-E2 level at tested concentrations . The compound interacts with key enzymes such as inducible nitric oxide synthase and cyclooxygenase-2 .
Cellular Effects
In cellular processes, 5-Hydroxy-3’,4’,7-trimethoxyflavone has been shown to have significant effects. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, were obviously reduced by 5-Hydroxy-3’,4’,7-trimethoxyflavone in a concentration-dependent manner .
Molecular Mechanism
At the molecular level, 5-Hydroxy-3’,4’,7-trimethoxyflavone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking studies showed its hydrogen bond interactions with key residues in the active site of inducible nitric oxide synthase and cyclooxygenase-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3’,4’,7-trimethoxyflavone can be achieved through various chemical reactions. One common method involves the methylation of luteolin, a naturally occurring flavonoid, using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically takes place in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods
Industrial production of 5-Hydroxy-3’,4’,7-trimethoxyflavone often involves extraction from natural sources such as Lippia nodiflora. The plant material is subjected to solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3’,4’,7-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavone.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavones.
Substitution: Various substituted flavones depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-3’,4’,7-trimethoxyflavone has been extensively studied for its scientific research applications:
Chemistry: Used as a model compound in studies of flavonoid chemistry and synthesis.
Medicine: Explored for its potential therapeutic effects in treating inflammation-related diseases, cancer, and diabetes
Industry: Utilized in the development of natural health products and supplements.
Comparison with Similar Compounds
5-Hydroxy-3’,4’,7-trimethoxyflavone can be compared with other similar flavonoid compounds:
Luteolin: A naturally occurring flavonoid with similar anti-inflammatory and antioxidant properties but lacks the methoxy groups present in 5-Hydroxy-3’,4’,7-trimethoxyflavone.
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory effects but differs in its hydroxylation pattern.
Kaempferol: Similar to quercetin but with a different hydroxylation pattern, leading to distinct biological activities.
These comparisons highlight the unique structural features and biological activities of 5-Hydroxy-3’,4’,7-trimethoxyflavone, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-11-7-12(19)18-13(20)9-15(24-17(18)8-11)10-4-5-14(22-2)16(6-10)23-3/h4-9,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXDQWDOVZUNNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183329 | |
| Record name | Gonzalitosin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29080-58-8 | |
| Record name | Gonzalitosin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029080588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gonzalitosin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXY-3',4',7-TRIMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXU4UA4TVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



